

Spectroscopic Profile of 2-Iodo-5-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodo-5-methoxybenzoic acid**

Cat. No.: **B1316975**

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Iodo-5-methoxybenzoic acid** (CAS No: 54413-93-3), a valuable building block in organic synthesis and pharmaceutical development. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for **2-Iodo-5-methoxybenzoic acid**, presented in a clear and concise tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data for **2-Iodo-5-methoxybenzoic acid** are presented below.

Table 1: ^1H NMR Spectroscopic Data for **2-Iodo-5-methoxybenzoic acid**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.90	d	8.7	Ar-H
7.55	d	3.0	Ar-H
6.80	dd	8.7, 3.0	Ar-H
3.84	s	-	-OCH ₃

Solvent: CDCl₃,
Frequency: 300
MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for **2-Iodo-5-methoxybenzoic acid**

Chemical Shift (δ) ppm	Assignment
171.2	C=O (Carboxylic Acid)
159.6	Ar-C
142.5	Ar-C
120.5	Ar-C
117.3	Ar-C
113.9	Ar-C
83.1	Ar-C
55.6	-OCH ₃

Solvent: CDCl₃, Frequency: 75 MHz[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for **2-Iodo-5-methoxybenzoic acid**

Wavenumber (cm ⁻¹)	Functional Group Assignment
1719	C=O stretch (Carboxylic Acid)
1364	C-H bend
1230	C-O stretch (Ether and Carboxylic Acid)
749	C-H out-of-plane bend
Sample Preparation: Neat	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While experimental electron ionization mass spectrometry data for **2-Iodo-5-methoxybenzoic acid** is not readily available in public databases, predicted mass-to-charge ratios (m/z) for various adducts have been calculated.

Table 4: Predicted Mass Spectrometry Data for **2-Iodo-5-methoxybenzoic acid**

Adduct	Predicted m/z
[M+H] ⁺	278.95128
[M+Na] ⁺	300.93322
[M-H] ⁻	276.93672
[M] ⁺	277.94345
Data Source: PubChemLite	

Experimental Protocols

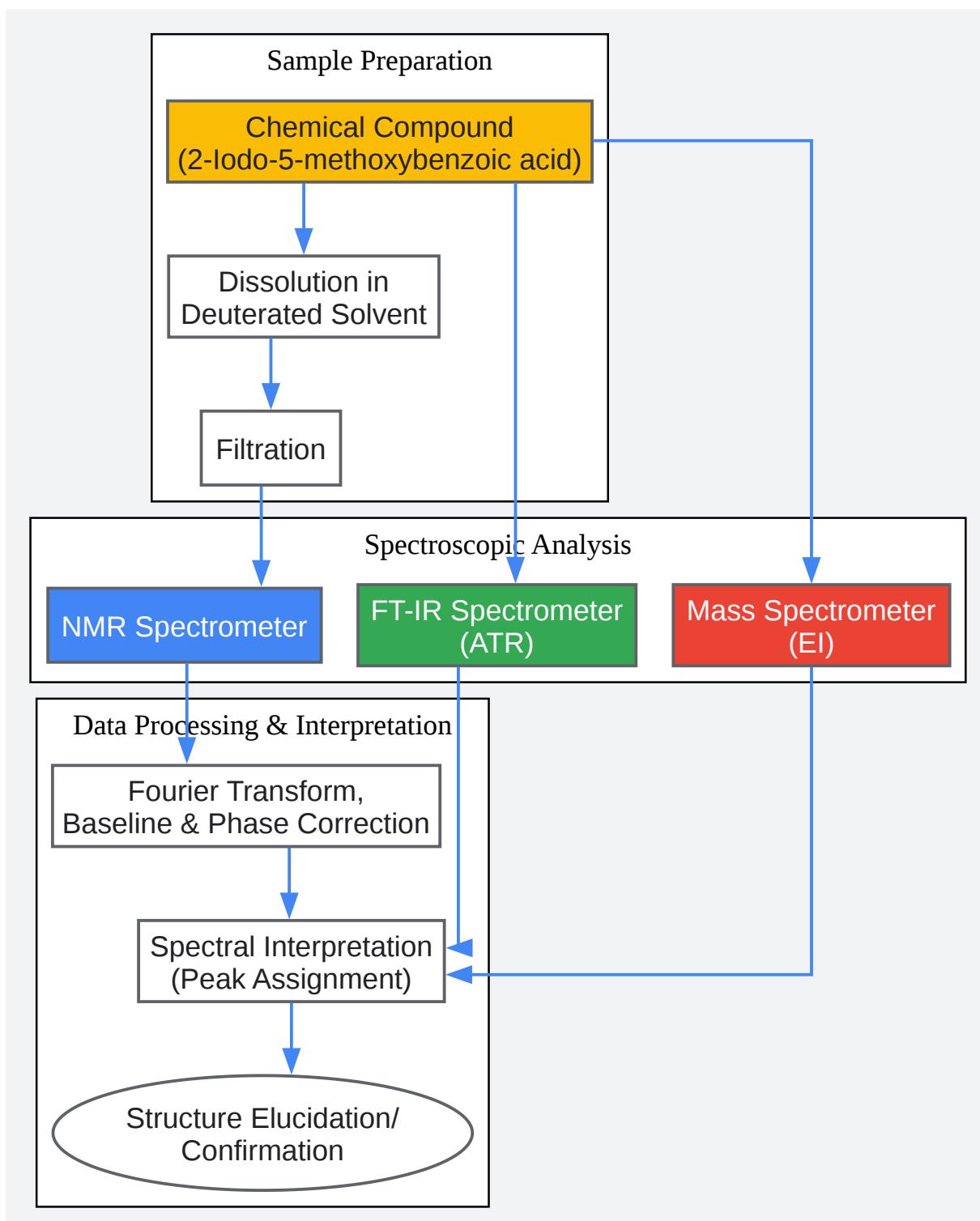
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

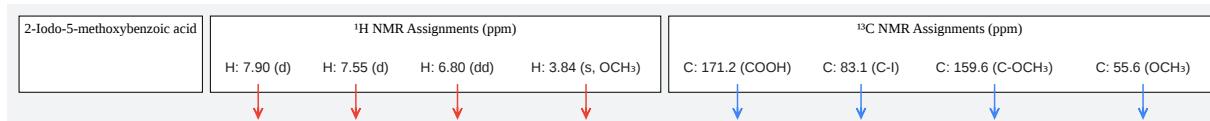
- Sample Preparation: Accurately weigh 5-25 mg of **2-Iodo-5-methoxybenzoic acid** for ^1H NMR (or 20-50 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean vial.
- Filtration: To ensure a homogeneous magnetic field, filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.
- Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
- Locking and Shimming: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to achieve high-resolution spectra.
- Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) for the desired nucleus (^1H or ^{13}C) and initiate data collection.
- Data Processing: After acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the clean, empty crystal.
- Sample Application: Place a small amount of the solid **2-Iodo-5-methoxybenzoic acid** sample directly onto the ATR crystal.
- Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.


- Spectrum Acquisition: Collect the infrared spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (MS) Protocol (Electron Ionization - EI)


- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). For direct insertion, the sample is placed in a capillary tube at the end of the probe.
- Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (radical cation).
- Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic charged and neutral pieces.
- Mass Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole or a magnetic sector). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of ions at each m/z value.
- Data Representation: The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of **2-Iodo-5-methoxybenzoic acid** with its NMR assignments.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Structure of **2-iodo-5-methoxybenzoic acid** with key NMR assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Iodo-5-methylbenzoic acid | C8H7IO2 | CID 142941 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Iodo-5-methoxybenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1316975#2-iodo-5-methoxybenzoic-acid-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com